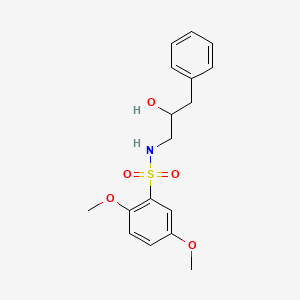

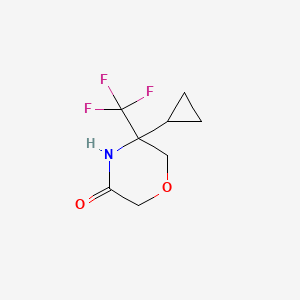

![molecular formula C10H10ClNO5S B2418913 2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid CAS No. 344267-83-0](/img/structure/B2418913.png)

2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid” is a sulfonamide derivative compound. It has a linear formula of C10H10ClNO5S and a molecular weight of 291.712 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H10ClNO5S . This indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Application in Stereospecific Intramolecular Michael Addition

A study by Bachi, Bilokin, and Melman (1998) demonstrated the application of a similar acetic acid residue in a stereospecific intramolecular Michael addition process. This process involved multiple stages, including addition, oxidation, and reductive elimination, highlighting the potential utility of acetic acid derivatives in complex organic synthesis (Bachi, Bilokin, & Melman, 1998).

Role in Domino Annulation Reactions

Indumathi, Perumal, and Menéndez (2010) explored the use of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate in L-proline-catalyzed three-component reactions, leading to the synthesis of thieno[3,2-c]thiopyran derivatives. This research underlines the role of acetic acid derivatives in facilitating complex reactions involving the formation of multiple bonds and stereocenters (Indumathi, Perumal, & Menéndez, 2010).

Chemiluminescence in Organic Synthesis

Watanabe, Kikuchi, Maniwa, Ijuin, and Matsumoto (2010) conducted a study focusing on the singlet oxygenation of certain compounds, leading to the formation of sulfonyl-substituted bicyclic dioxetanes. The research demonstrates the application of sulfonyl-substituted compounds in chemiluminescence, a crucial aspect of organic chemistry (Watanabe et al., 2010).

Use in Hydroxyquinolone Synthesis

Ukrainets, Petrushova, Davidenko, and Grinevich (2014) detailed the synthesis of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, indicating the use of sulfonyl-substituted acetic acid derivatives in creating complex molecular structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Development of Fluorinated Steroids

Pennington, Resnati, and Desmarteau (1992) reported on the synthesis of 10β-fluoro-3-oxo-1,4-estradiene steroids using N-fluorobis[(trifluoromethyl)sulfonyl]imide. This study illustrates the application of sulfonyl-substituted acetic acid in steroid synthesis, a significant area in medicinal chemistry (Pennington, Resnati, & Desmarteau, 1992).

Safety and Hazards

Sigma-Aldrich, a leading chemical supplier, provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name |

2-[2-(3-chloroanilino)-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c11-7-2-1-3-8(4-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQITFQBTQCENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)